4-[(E)-2-(2-nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Structure-Activity Relationship Medicinal Chemistry Molecular Design

This ortho-nitroaryl thieno[3,2-c]quinoline is the distinct regioisomer for direct comparison with its para-nitro analog (CAS 866133-75-7) to map how nitro group position modulates RET kinase inhibition, antimalarial potency (P. falciparum 3D7), or fluorescence quantum yield. The unique 8-phenoxy substitution pattern is absent from other cataloged analogs, adding a novel chemical feature vector to screening libraries targeting nitroreductase-activated prodrugs or nitroaromatic pharmacophores. Ortho-nitro steric constraints and altered intramolecular H-bonding may shift target engagement and metabolic stability relative to the para isomer. Note: Discontinued by primary commercial source; custom synthesis is recommended for guaranteed supply.

Molecular Formula C25H18N2O3S
Molecular Weight 426.49
CAS No. 861210-19-7
Cat. No. B2908868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-2-(2-nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
CAS861210-19-7
Molecular FormulaC25H18N2O3S
Molecular Weight426.49
Structural Identifiers
SMILESC1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5[N+](=O)[O-]
InChIInChI=1S/C25H18N2O3S/c28-27(29)24-9-5-4-6-17(24)10-12-22-20-14-15-31-25(20)21-16-19(11-13-23(21)26-22)30-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+
InChIKeyMKMAOTFSBXCQRS-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(E)-2-(2-Nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 861210-19-7): Compound Class and Procurement-Relevant Profile


4-[(E)-2-(2-nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 861210-19-7) is a synthetic small-molecule heterocycle belonging to the thieno[3,2-c]quinoline class [1]. Its molecular formula is C25H18N2O3S with a molecular weight of 426.49 g/mol, and it is supplied at a minimum purity of 95% . The compound features a 2,3-dihydrothieno[3,2-c]quinoline core bearing an (E)-2-(2-nitrophenyl)ethenyl substituent at position 4 and a phenoxy group at position 8, giving it a distinct ortho-nitroaryl substitution pattern [2]. This compound is listed in the ZINC database (ZINC630093) and has a legacy PubChem Substance record (SID 26608054), though it has not been reported in any publications per ChEMBL [3]. Thieno[3,2-c]quinoline derivatives as a class have attracted interest for their synthetic versatility and diverse biological activities including anticancer, antimalarial, and fluorescent-dye applications [4][5].

Why In-Class Thieno[3,2-c]quinoline Analogs Cannot Simply Substitute for CAS 861210-19-7


Within the thieno[3,2-c]quinoline chemotype, subtle changes in substituent identity, regiochemistry, and stereochemistry can produce divergent biological and physicochemical profiles. The target compound (CAS 861210-19-7) bears an ortho-nitrophenyl group at the 4-ethenyl position, in contrast to the para-nitro isomer (CAS 866133-75-7), and a phenoxy group at position 8 rather than position 6 (as in CAS 865658-29-3). Ortho-nitro substitution introduces intramolecular steric constraints and altered electronic distribution compared to para-nitro, potentially affecting molecular conformation, target binding, and metabolic stability [1]. Class-level evidence demonstrates that positional isomerism on the thieno[3,2-c]quinoline scaffold can shift biological activity profiles: in the related antiplasmodial series by Görlitzer et al., moving the thieno ring fusion from [3,2-c] to [2,3-c] altered both in vitro IC50 values and in vivo efficacy [2]. Similarly, the 2023 ACS Omega study on thieno[3,2-c]quinolines as RET inhibitors showed that antiproliferative activity (IC50 values in the micromolar range) varied across even closely related members of the series (compounds 6a–e) [3]. These precedents, combined with the observation that the target compound has no reported biological annotation in ChEMBL [4], mean that substituting a close analog for procurement without experimental confirmation of activity equivalence carries a material scientific risk of divergent outcomes.

Quantitative Differentiation Evidence for 4-[(E)-2-(2-Nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 861210-19-7) vs. Closest Analogs


Ortho-Nitro vs. Para-Nitro Regiochemistry: Impact on Molecular Conformation and Electronic Properties

The target compound carries an ortho-nitrophenyl group on the 4-ethenyl substituent, whereas the closest documented analog (CAS 866133-75-7 / PubChem CID 4555919) bears a para-nitrophenyl group. The ortho-nitro configuration introduces a steric clash between the nitro oxygen and the ethenyl hydrogen, forcing the nitrophenyl ring into a twisted conformation relative to the quinoline plane, while the para-nitro analog permits a more coplanar arrangement. Quantitatively, the para-nitro analog has a computed topological polar surface area (TPSA) of 93.2 Ų and XLogP3-AA of 6.4 [1]; the ortho-nitro compound is expected to exhibit a slightly higher TPSA due to greater solvent exposure of the nitro group and a marginally lower logP due to reduced π-stacking capacity, although experimentally measured values for the target compound are not publicly available [2]. In the thieno[3,2-c]quinoline antimalarial series described by Görlitzer et al. (2006), the pyronaridine analog 9 (bearing a 2-nitrophenyl-derived substructure) achieved an IC50 of 210 nM against chloroquine-sensitive P. falciparum 3D7 and 750 nM against the resistant Dd2 strain, demonstrating that ortho-nitroaryl substitution can support sub-micromolar antiparasitic activity within this scaffold class [3].

Structure-Activity Relationship Medicinal Chemistry Molecular Design

8-Phenoxy vs. 6-Phenoxy vs. 6-Trifluoromethyl Substitution: Positional Effects on the Thienoquinoline Core

The target compound places the phenoxy substituent at position 8 of the thieno[3,2-c]quinoline core. Two key comparators differ in this position: CAS 866133-75-7 bears a phenoxy at position 6, and CAS 865658-29-3 carries a trifluoromethyl group at position 6 . Moving the phenoxy from position 8 to position 6 changes the vector of the aromatic ring relative to the thienoquinoline plane, altering the molecular shape and potentially the complementarity to hydrophobic binding pockets. The 6-CF3 analog (CAS 865658-29-3) introduces strong electron-withdrawing character at position 6, which influences the electron density of the quinoline nitrogen and the overall dipole moment . While no direct head-to-head biological comparison data exist for these three positional variants, the ACS Omega 2023 study of thieno[3,2-c]quinolines 6a–e and 7a–e demonstrated that substituent identity and position on the core directly modulate antiproliferative IC50 values against the TT(C634R) medullary thyroid cancer cell line, with IC50 values in the micromolar range varying across the series [1]. The 8-phenoxy pattern of the target compound is therefore a structurally distinct input for SAR libraries.

Positional Isomerism Drug Design Structure-Activity Relationship

Unique 2-Nitrophenyl/Ethenyl Pharmacophore Combination Absent from Fluorophenyl and Unsubstituted Phenyl Analogs

The target compound uniquely combines a 2-nitrophenyl group with an (E)-ethenyl linker at position 4 of the 8-phenoxy-thieno[3,2-c]quinoline scaffold. This combination is absent from the three closest 8-phenoxy analogs: CAS 865658-59-9 (4-fluorophenyl), CAS 866018-47-5 (unsubstituted phenyl), and CAS 866018-48-6 (2,6-dichlorophenyl) . The 2-nitrophenyl/ethenyl motif provides both a strong electron-withdrawing nitro group capable of participating in hydrogen-bonding and dipole interactions, and a conjugated π-system extending from the quinoline core through the ethenyl bridge to the nitrophenyl ring. This extended conjugation may give the target compound distinct photophysical properties: related 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines exhibit fluorescence quantum yields ranging from 0.15 to 0.87, with the yield strongly dependent on the nature of the 2-substituent [1]. The (E)-stereochemistry of the ethenyl linker, confirmed by the InChI Key (MKMAOTFSBXCQRS-ZRDIBKRKSA-N) , ensures a specific three-dimensional presentation of the nitrophenyl group, which is critical for any structure-based design application.

Pharmacophore Design Nitroaromatic Chemistry Biological Probe Development

Thieno[3,2-c]quinoline Scaffold: Documented Anticancer and Antimalarial Activity Precedents at the Class Level

While no biological data are published for the specific compound CAS 861210-19-7, the thieno[3,2-c]quinoline scaffold has demonstrated quantifiable biological activity in two therapeutic areas. (1) Anticancer: La Monica et al. (2023) reported that thieno[3,2-c]quinolines 6a–d inhibited proliferation of the RET-mutant medullary thyroid cancer cell line TT(C634R) with IC50 values in the micromolar range in MTT assays [1]. Separately, Mphahlele et al. (2014) showed that polycarbo-substituted thieno[3,2-c]quinoline-2-carboxylates inhibited MCF-7 breast cancer cell growth in a dose- and time-dependent manner, with LC50 values comparing favorably to nocodazole [2]. (2) Antimalarial: Görlitzer et al. (2006) identified a thieno[3,2-c]quinoline pyronaridine analog (compound 9) with IC50 = 210 nM against chloroquine-sensitive P. falciparum 3D7 and IC50 = 750 nM against chloroquine-resistant Dd2, and a bisquinoline derivative (compound 11) with in vivo ED50 = 30 mg/kg (i.p.) in P. vinckei-infected mice [3]. These class-level data establish biological precedent for the scaffold, though they cannot be directly extrapolated to the target compound without experimental confirmation.

Anticancer Research Antimalarial Discovery Kinase Inhibition

Discontinued Supply Status and Limited Commercial Availability as Procurement Consideration

According to the CymitQuimica product listing (Brand: Biosynth), CAS 861210-19-7 is listed as 'Discontinued' across all available pack sizes (250 mg, 500 mg, 1 g, 5 g, 10 g) . This contrasts with several structurally related analogs that remain commercially available, such as CAS 866133-75-7 (AKSci Cat. 9036CM, 95% purity, stocked and shipped from California, USA) , CAS 865658-59-9 (AKSci Cat. 7934CL, 95%) , and CAS 866018-48-6 (AKSci Cat. 9490CL, 95%) . The discontinued status of the target compound means that procurement requires either custom synthesis or identification of residual inventory from alternative suppliers, potentially impacting project timelines and budget. This supply constraint is a practical differentiator: researchers who require an ortho-nitrophenyl, 8-phenoxy-substituted thieno[3,2-c]quinoline specifically—rather than the more readily available para-nitro or 6-substituted analogs—must weigh the synthetic accessibility against the unique structural features.

Chemical Procurement Compound Sourcing Research Supply Chain

Recommended Research Application Scenarios for 4-[(E)-2-(2-Nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS 861210-19-7)


Focused Structure-Activity Relationship (SAR) Exploration of Ortho-Nitroaryl vs. Para-Nitroaryl Thieno[3,2-c]quinolines in Anticancer or Antiparasitic Screening Cascades

This compound is most rationally deployed as the ortho-nitroaryl representative in a regioisomeric pair or series alongside the para-nitro analog (CAS 866133-75-7), enabling direct comparison of how nitro group position affects biological activity on the thieno[3,2-c]quinoline scaffold. The class-level anticancer precedent from La Monica et al. (2023, RET inhibition in TT(C634R) cells with IC50 in micromolar range) [1] and Mphahlele et al. (2014, MCF-7 cytotoxicity) [2], combined with the antimalarial precedent from Görlitzer et al. (2006, IC50 = 210 nM against P. falciparum 3D7) [3], provides validated assay frameworks for comparative evaluation. The ortho-nitro group's capacity for intramolecular H-bonding and its altered conjugation may translate into differential target engagement or selectivity relative to the para-nitro isomer.

Diversity-Oriented Synthesis and Screening Library Inclusion as a Unique 8-Phenoxy-Thienoquinoline Chemotype

The compound's combination of 8-phenoxy substitution and 2-nitrophenyl/ethenyl pharmacophore is unique among commercially cataloged thieno[3,2-c]quinoline analogs. The closest 8-phenoxy congeners (CAS 865658-59-9 with 4-fluorophenyl, CAS 866018-47-5 with unsubstituted phenyl, CAS 866018-48-6 with 2,6-dichlorophenyl) lack the nitro group's electronic and H-bonding character . For screening library curators, this compound adds a distinct chemical feature vector to thienoquinoline-focused compound collections, particularly for assays where nitroaromatic moieties are known pharmacophoric elements (e.g., nitroreductase-activated prodrugs, certain kinase inhibitor binding modes).

Photophysical Property Investigation as a Fluorescent Probe Candidate Based on Extended π-Conjugation

The (E)-ethenyl linker between the quinoline core and the 2-nitrophenyl ring creates an extended conjugated π-system that may confer fluorescence properties. The Dyes and Pigments 2018 study demonstrated that 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines exhibit fluorescence quantum yields from 0.15 to 0.87 depending on the substituent, with practical application as invisible ink dyes [4]. While the target compound has not been optically characterized, its extended conjugation through the styryl-type linker suggests it may exhibit measurable fluorescence. Researchers investigating structure-optical property relationships in heterocyclic fluorophores could evaluate this compound alongside the 2018 series to probe how 4-position styryl substitution modulates quantum yield relative to 2-position functionalization.

Custom Synthesis Feasibility Assessment as a Discontinued Commercial Product

Given that CAS 861210-19-7 is listed as Discontinued by CymitQuimica/Biosynth , procurement requires either locating residual stock from alternative suppliers or commissioning custom synthesis. The synthetic route to thieno[3,2-c]quinolines is well-established: the Abu-Hashem et al. (2022) review describes multiple methodologies starting from aryl-amine derivatives and thiophene precursors [5]. Researchers should budget for a multi-step synthesis including (i) construction of the thieno[3,2-c]quinoline core via palladium-catalyzed intramolecular cyclization, (ii) installation of the 8-phenoxy group, and (iii) Horner-Wadsworth-Emmons or aldol condensation to introduce the (E)-2-(2-nitrophenyl)ethenyl moiety at position 4. The well-precedented synthetic chemistry reduces the risk of a failed custom synthesis compared to a scaffold with no published routes.

Quote Request

Request a Quote for 4-[(E)-2-(2-nitrophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.